molecular formula C19H20N2O2S B2778477 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1705438-37-4

1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2778477
CAS No.: 1705438-37-4
M. Wt: 340.44
InChI Key: GBWQMBWEJAKORJ-UHFFFAOYSA-N
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Description

1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
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Properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c22-19(14-21-9-7-15-4-1-2-5-16(15)21)20-10-8-18(24-13-11-20)17-6-3-12-23-17/h1-7,9,12,18H,8,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWQMBWEJAKORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone is a novel compound that has garnered attention due to its potential biological activities. This compound features a complex molecular structure that includes a thiazepane ring and indole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone is C18H18N2O2SC_{18}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 330.42 g/mol. The structural complexity contributes to its unique chemical properties and potential biological activity.

PropertyValue
Molecular FormulaC18H18N2O2SC_{18}H_{18}N_{2}O_{2}S
Molecular Weight330.42 g/mol
CAS Number1787882-88-5
SMILES RepresentationCC(=O)N1CCSC(c2ccco2)CC1

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of indole derivatives, including those similar to 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone. These compounds have been shown to act as inhibitors of the cyclooxygenase (COX) enzyme, particularly COX-2, which plays a crucial role in the inflammatory process. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of COX-2 activity, suggesting potential as nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound's structural features suggest it may possess antimicrobial properties. A study reported that related indole derivatives demonstrated low minimum inhibitory concentrations (MICs) against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The synthesized compounds showed promising antibacterial activity, with some exhibiting MIC values as low as 0.98 µg/mL against MRSA .

Anticancer Properties

The antiproliferative effects of indole derivatives have been extensively studied. Compounds similar to 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone have shown significant cytotoxicity against various cancer cell lines. For instance, certain derivatives displayed preferential suppression of rapidly dividing A549 lung cancer cells compared to normal fibroblasts . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

Several case studies have been conducted on related compounds:

  • Study on COX Inhibition : A series of indole-based compounds were synthesized and evaluated for their COX inhibitory activity. Among these, one derivative showed the strongest anti-inflammatory effects comparable to celecoxib .
  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various indole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that while some compounds were effective against MRSA, they were inactive against Gram-negative strains like E. coli .
  • Cytotoxicity Testing : In vitro cytotoxicity assays revealed that specific indole derivatives had potent anticancer activity against multiple cancer cell lines, with IC50 values indicating significant growth inhibition .

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